(1S,4R)-camphorquinone serves as a valuable precursor for the synthesis of various complex molecules, including:
(1S,4R)-camphorquinone exhibits potential antioxidant and anti-inflammatory properties, making it a subject of investigation in medicinal chemistry research:
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound characterized by a unique arrangement of carbon atoms and functional groups. This compound features a bicyclo[2.2.1]heptane framework with two carbonyl (ketone) groups located at the 2 and 3 positions. The stereochemistry of the compound is specified by the (1S,4R) notation, indicating the configuration of chiral centers at positions 1 and 4. The presence of three methyl groups at positions 1, 7, and 7 contributes to its distinctive structure and potential biological activity.
The chemical reactivity of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione primarily involves nucleophilic attacks on the electrophilic carbonyl carbons. These reactions can lead to various transformations, including:
Research indicates that compounds with bicyclic structures often exhibit significant biological activity. (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione may possess properties such as:
Several synthetic routes can be employed to produce (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione:
The unique structure and biological properties of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione make it valuable in several fields:
Interaction studies involving (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione often focus on its binding affinity to biological targets:
Several compounds share structural similarities with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Bicyclo[3.3.0]octan-2-one | Bicyclo[3.3.0]octan-2-one | Contains a different bicyclic framework with one less methyl group |
Camphor | Camphor | A well-known bicyclic ketone with distinct odor properties |
3-Methylcyclopentene | 3-Methylcyclopentene | A simpler cyclic compound lacking carbonyl functionality |
The uniqueness of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione lies in its specific stereochemistry and the presence of dual carbonyl groups within a bicyclic system that may enhance its biological interactions compared to these similar compounds.
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, commonly known as camphorquinone, exists as a yellow crystalline solid under ambient conditions [1] [2]. The compound exhibits a characteristic fine crystalline powder morphology with a distinctive yellow coloration that is responsible for its visible light absorption properties [1]. The crystalline structure demonstrates stability under standard atmospheric conditions, maintaining its physical integrity across a wide range of temperatures [1].
The compound possesses a distinctive camphor-like odor, which is attributed to its structural relationship to natural camphor derivatives [1]. Camphorquinone displays excellent thermal stability characteristics, with a melting point ranging from 197-203°C according to literature reports [5]. The material maintains its crystalline form at room temperature and demonstrates resistance to physical degradation under normal storage conditions [1] [2].
Physical Property | Value | Reference Conditions |
---|---|---|
Physical State | Yellow crystalline solid | Room temperature, 1 atm |
Melting Point | 197-203°C | Atmospheric pressure |
Appearance | Fine crystalline powder | Standard conditions |
Color | Yellow | Visible spectrum |
Odor | Camphor-like | Ambient temperature |
Camphorquinone possesses the molecular formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol [2] [3]. The compound exhibits a bicyclic structure characterized by a norbornane skeleton bearing two ketone functional groups at the 2,3-positions [1] [14]. The molecular geometry is defined by the rigid bicyclic framework that constrains the compound to a specific three-dimensional conformation [24].
The density of camphorquinone has been reported as 1.098 g/cm³, indicating a relatively compact molecular packing arrangement [5]. The boiling point is documented at 226.5°C at 760 mmHg, reflecting the compound's moderate volatility characteristics [5]. The flash point occurs at 83°C, which is consistent with the presence of organic carbonyl functionalities [5].
Crystallographic analysis reveals that camphorquinone adopts a stable crystal lattice structure that contributes to its physical and chemical stability [4]. The bicyclic nature of the molecule results in restricted rotational freedom, which influences both its spectroscopic properties and thermal behavior [4] [24].
Molecular Parameter | Value | Units |
---|---|---|
Molecular Formula | C₁₀H₁₄O₂ | - |
Molecular Weight | 166.22 | g/mol |
Density | 1.098 | g/cm³ |
Boiling Point | 226.5 | °C at 760 mmHg |
Flash Point | 83 | °C |
Camphorquinone exhibits characteristic absorption in both the ultraviolet and visible regions of the electromagnetic spectrum [1] [14]. The compound shows significant absorption in the ultraviolet region at approximately 254 nm, which corresponds to π→π* electronic transitions within the quinone chromophore [1] [14]. The most notable absorption feature occurs in the visible region at 467 nm, which is responsible for the compound's distinctive yellow coloration [1] [14].
The visible light absorption at 467 nm makes camphorquinone particularly valuable as a photoinitiator for visible light-induced polymerization processes [1] [14]. The molar extinction coefficient and spectroscopic behavior are influenced by the bicyclic structure, which provides rigidity to the chromophoric system [24]. The absorption characteristics remain consistent across different solvent systems, indicating the stability of the electronic transitions [1].
Carboxylated derivatives of camphorquinone demonstrate similar absorption patterns, with slight shifts in the absorption maxima due to the influence of the carboxyl substituent [14]. The UV-visible spectrum shows absorption maxima at 225 nm and 460 nm for carboxylated camphorquinone, indicating minimal perturbation of the core chromophore [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information for camphorquinone through both proton and carbon-13 spectra [8] [14]. In proton nuclear magnetic resonance spectroscopy, camphorquinone exhibits characteristic chemical shifts that reflect the bicyclic structure and the influence of the carbonyl groups [14] [15].
The proton spectrum of carboxylated camphorquinone in dimethyl sulfoxide-d₆ shows distinct signals including methyl resonances at 1.15 ppm (3H, gem-dimethyl) and 1.18 ppm (3H, gem-dimethyl) [14]. The bridgehead proton appears as a doublet at 2.79 ppm with a coupling constant of 5.12 Hz [14]. Methylene protons exhibit complex multipicity patterns between 1.60-2.55 ppm, reflecting the rigid bicyclic framework [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons at characteristic downfield positions [14]. For carboxylated camphorquinone, the carbonyl carbons appear at 197.24 ppm and 201.05 ppm, consistent with α-dicarbonyl functionality [14]. Aliphatic carbons are observed in the typical range for saturated bicyclic systems, with methyl carbons appearing between 17-22 ppm [14].
Nuclear Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
---|---|---|---|
C7a methyl | 1.15 | singlet | 21.99 |
C7b methyl | 1.18 | singlet | 17.88 |
C4 (bridgehead) | 2.79 | doublet | 57.44 |
C2 (carbonyl) | - | - | 197.24 |
C3 (carbonyl) | - | - | 201.05 |
Infrared spectroscopy provides definitive identification of camphorquinone through characteristic vibrational frequencies [14] [24]. The most prominent features in the infrared spectrum are the carbonyl stretching vibrations, which appear as strong absorptions in the region between 1760-1780 cm⁻¹ [14]. These frequencies are characteristic of α-dicarbonyl compounds and reflect the electronic environment of the ketone functionalities [14].
The gem-dimethyl groups contribute distinctive bending vibrations at 1385 cm⁻¹ and 1370 cm⁻¹, which are characteristic of branched alkyl substituents [14]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2960 cm⁻¹, consistent with the saturated bicyclic framework [24].
For carboxylated derivatives, additional carbonyl absorption appears at 1697 cm⁻¹, corresponding to the carboxylic acid functionality [14]. The infrared spectrum provides a reliable fingerprint for compound identification and purity assessment [14]. The rigid bicyclic structure results in well-resolved vibrational bands with minimal overlap [24].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carbonyl (ketone) | 1780, 1760 | Strong | C=O stretch |
Carboxyl (COOH) | 1697 | Strong | C=O stretch |
Gem-dimethyl | 1385, 1370 | Medium | CH₃ bend |
Aliphatic C-H | ~2960 | Medium | C-H stretch |
Mass spectrometric analysis of camphorquinone reveals characteristic fragmentation patterns that provide structural confirmation [14]. Under electron impact ionization conditions at 70 eV, the molecular ion peak appears at m/z 166, corresponding to the molecular weight of the compound [2] [3]. The molecular ion typically shows moderate intensity due to the stability of the bicyclic structure [14].
For carboxylated camphorquinone derivatives, the molecular ion appears at m/z 196, reflecting the additional carboxyl functionality [14]. Characteristic fragment ions include m/z 168 (40% relative intensity), m/z 140 (40% relative intensity), and m/z 122 (25% relative intensity) [14]. The base peak commonly appears at m/z 96 (52% relative intensity), indicating a stable fragment resulting from loss of the substituted bridge [14].
The fragmentation pattern reflects the inherent stability of the bicyclic framework and the tendency for cleavage at specific positions within the molecule [14]. Lower mass fragments at m/z 79, 68, 53, and 44 represent further decomposition products typical of bicyclic terpene-related structures [14].
m/z Value | Relative Intensity (%) | Fragment Assignment |
---|---|---|
196 | 6 | Molecular ion [M]⁺ |
168 | 40 | [M-CO]⁺ |
140 | 40 | [M-2CO]⁺ |
122 | 25 | Bridge cleavage |
96 | 52 | Base peak |
79 | 30 | Cyclic fragment |
Camphorquinone demonstrates limited solubility in water but exhibits good solubility in organic solvents including ethanol, ethyl ether, and benzene [1] [2] [3]. The water solubility is reported as slightly soluble with a value of approximately 1.7 g/L, which restricts its application in purely aqueous systems [3]. The low aqueous solubility is attributed to the hydrophobic nature of the bicyclic hydrocarbon framework [1].
The compound shows excellent solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, which enables its use in various chemical applications [1]. In ethanol and ethyl ether, camphorquinone readily dissolves, forming clear yellow solutions that maintain their stability over extended periods [2] [3]. The solubility profile is consistent with compounds containing both polar carbonyl groups and nonpolar hydrocarbon regions [1].
Chemical stability analysis reveals that camphorquinone maintains its structural integrity under normal storage conditions [1] [4]. The compound demonstrates resistance to thermal decomposition below 100°C, making it suitable for applications requiring moderate heating [4]. Thermal stability studies indicate that camphorquinone belongs to a class of quinones that remain stable over typical analytical temperature ranges [4].
The stability can be influenced by environmental factors such as light exposure and temperature variations [1]. Under controlled storage conditions, camphorquinone maintains its chemical composition and physical properties without significant degradation [1]. The bicyclic structure contributes to the overall stability by restricting molecular flexibility and reducing susceptibility to thermal decomposition [4].
Solvent System | Solubility | Stability Characteristics |
---|---|---|
Water | 1.7 g/L (limited) | Stable in aqueous media |
Ethanol | High | Excellent stability |
Ethyl ether | High | Long-term stability |
Benzene | High | Chemically inert |
DMSO | High | Thermally stable |
DMF | High | Light-sensitive storage recommended |